4-{[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid
Overview
Description
4-{[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.10420754 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Acid Cyclization and Heterocyclic Synthesis
Research has shown interest in the synthesis of heterocyclic compounds through acid cyclization processes involving amino-substituted heterocycles. For example, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carboxylic acids leads to the formation of complex heterocycles such as dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, highlighting a method for creating pharmacologically relevant structures (Zinchenko et al., 2009).
Polymeric Material Development
Another significant area of application is in the development of hyperbranched aromatic polyimides, where compounds with similar structural motifs serve as precursors. These materials have been found to exhibit desirable properties for various industrial applications, including electronics and coatings (Yamanaka et al., 2000).
Antimicrobial Activity
The compound's derivatives have been investigated for their antimicrobial properties. For instance, studies on thiazole and its fused derivatives indicate potential antimicrobial activities, suggesting the chemical backbone's utility in developing new antimicrobial agents (Wardkhan et al., 2008).
Metal Complex Formation
Research into metal complexes involving structurally related Schiff bases derived from substituted amino compounds and heterocyclic moieties has provided insights into their potential applications in catalysis, material science, and as ligands in coordination chemistry (Sancak et al., 2007).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel aromatic polyimides using related diamines highlight the utility of these chemical structures in creating materials with high thermal stability and specific mechanical properties, suitable for advanced material science applications (Butt et al., 2005).
Properties
IUPAC Name |
(E)-4-[[3-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]thiophen-2-yl]amino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-26-14-4-3-12(11-15(14)27-2)7-9-20-18(25)13-8-10-28-19(13)21-16(22)5-6-17(23)24/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBGPHLOBKRBP-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)NC(=O)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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